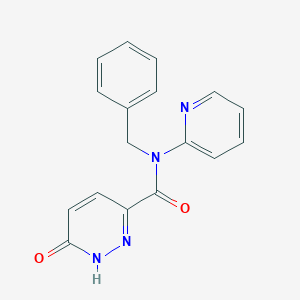
N-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide, also known as BPC157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC157 is a pentadecapeptide consisting of 15 amino acids and has been shown to have a wide range of beneficial effects on various physiological systems.
Scientific Research Applications
Heterocyclic Synthesis Applications
Synthesis of Nicotinamide Derivatives : N-1-Naphthyl-3-oxobutanamide has been utilized in the synthesis of nicotinamide derivatives, showcasing its potential in creating biologically active compounds (Hussein et al., 2009). This study demonstrates the molecule's versatility in heterocyclic chemistry, leading to compounds with potential therapeutic applications.
Microwave-Assisted Synthesis : The use of microwave irradiation has been reported to synthesize tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, highlighting a method to improve synthesis efficiency (Abdalha et al., 2011). This approach can enhance the synthesis process of related compounds, including N-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide.
Synthesis of Antimicrobial Agents : Compounds synthesized from pyridine-2,6-dicarbonyl dichloride have been explored for their antimicrobial activities, suggesting the potential of this compound derivatives in developing new antimicrobial agents (Al-Salahi et al., 2010).
Anti-tubercular Agents : A series of pyrazinamide analogs, which share structural similarities with this compound, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the compound's relevance in addressing tuberculosis (Srinivasarao et al., 2020).
Analgesic Properties : The synthesis and study of 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides have indicated potential analgesic properties, suggesting that derivatives of this compound could be explored for pain management applications (Ukrainets et al., 2014).
properties
IUPAC Name |
N-benzyl-6-oxo-N-pyridin-2-yl-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16-10-9-14(19-20-16)17(23)21(15-8-4-5-11-18-15)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOSROYKGMGAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2784345.png)


![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)


![6-[(2,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)
![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)


![1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2784361.png)
![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)